cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate
CAS No.:
Cat. No.: VC13648572
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+ |
| Standard InChI Key | DXLXLBWDINXHBH-OKILXGFUSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
| SMILES | CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a four-membered azetidine ring substituted at positions 1, 2, and 4. The benzyl group at position 1 and ethyl ester groups at positions 2 and 4 create a cis-configuration, as confirmed by its IUPAC name: diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol | |
| Stereochemistry | (2R,4S) configuration | |
| Canonical SMILES | CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC | |
| PubChem CID | 102218591 |
The azetidine ring introduces strain, influencing reactivity, while the benzyl and ester groups enhance solubility in organic solvents .
Spectroscopic Identification
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InChIKey: DXLXLBWDINXHBH-OKILXGFUSA-N
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NMR Data: While specific spectra are unavailable, analogous azetidine dicarboxylates exhibit characteristic peaks for ester carbonyls (~170 ppm in ¹³C NMR) and benzyl protons (δ 7.2–7.4 ppm in ¹H NMR) .
Synthesis Methods
General Pathways
Synthesis typically involves multi-step sequences:
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Azetidine Ring Formation: Cyclization of β-amino alcohols or [2+2] cycloadditions.
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Benzylation: Introducing the benzyl group via alkylation of the azetidine nitrogen.
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Esterification: Diethyl ester installation using acyl chlorides or transesterification .
Chemical Reactivity
Functional Group Transformations
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Ester Hydrolysis: Under acidic or basic conditions, ethyl esters hydrolyze to carboxylic acids, enabling further derivatization.
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Benzyl Group Removal: Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, yielding a secondary amine .
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Ring-Opening Reactions: Nucleophilic attack at the strained azetidine ring (e.g., by amines or thiols) generates open-chain intermediates .
Stability Considerations
The compound is stable under inert atmospheres but prone to hydrolysis in humid environments. Storage at −20°C in anhydrous solvents is recommended.
Applications
Medicinal Chemistry
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Scaffold Development: The azetidine core serves as a rigid template for designing conformationally restricted drug candidates .
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Prodrug Synthesis: Ethyl esters act as prodrug motifs, enhancing membrane permeability.
Materials Science
Comparative Analysis
The diethyl variant’s higher molecular weight and ester bulkiness may enhance solubility compared to dimethyl analogues .
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